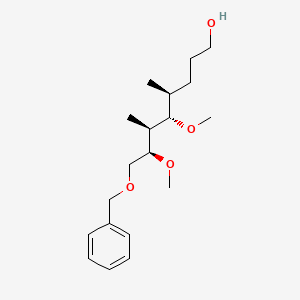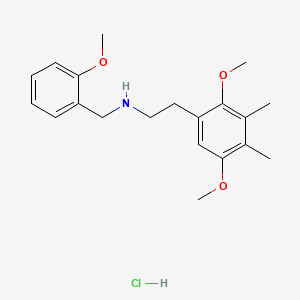
25G-NBOMe (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25G-NBOMe (hydrochloride) is a derivative of the phenethylamine hallucinogen 2C-G. It is characterized by the addition of a benzyl-methoxy group to the amine. This compound acts as a highly potent agonist for the human serotonin 5-HT2A receptor . The compound is known for its psychoactive effects and has been associated with severe intoxications and fatalities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 25G-NBOMe (hydrochloride) involves the reaction of 2,5-dimethoxy-3,4-dimethylphenethylamine with 2-methoxybenzaldehyde in the presence of a reducing agent to form the intermediate Schiff base. This intermediate is then reduced to the final product using a suitable reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production methods for 25G-NBOMe (hydrochloride) are not well-documented due to its classification as a designer drug and its association with illegal activities. the general approach would involve large-scale synthesis using the same synthetic routes and reaction conditions as described above, with appropriate scaling up of the reagents and reaction vessels.
Types of Reactions:
Oxidation: 25G-NBOMe (hydrochloride) can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced at the imine group during its synthesis to form the final amine product.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: The primary amine product.
Substitution: Halogenated derivatives of 25G-NBOMe (hydrochloride).
Wissenschaftliche Forschungsanwendungen
25G-NBOMe (hydrochloride) has been used in scientific research to study the serotonin 5-HT2A receptor due to its high affinity and potency . It has applications in:
Chemistry: As a reference standard in analytical chemistry for the detection and quantification of designer drugs.
Biology: In studies of receptor binding and activation, particularly in the context of serotonin receptors.
Medicine: Limited research into its potential therapeutic effects, although its high toxicity limits its use.
Wirkmechanismus
25G-NBOMe (hydrochloride) exerts its effects by acting as a potent agonist at the serotonin 5-HT2A receptor . This receptor is involved in the modulation of mood, perception, and cognition. The activation of this receptor by 25G-NBOMe (hydrochloride) leads to altered sensory perception and hallucinations. The compound also has high affinity for other serotonin receptors, including 5-HT2C, but with lower potency .
Vergleich Mit ähnlichen Verbindungen
25I-NBOMe: A derivative with an iodine substituent, known for its high potency and similar psychoactive effects.
25B-NBOMe: A bromine-substituted derivative with similar receptor binding properties.
25C-NBOMe: A chlorine-substituted derivative with comparable effects and toxicity.
Uniqueness: 25G-NBOMe (hydrochloride) is unique due to its specific substitution pattern on the phenethylamine backbone, which confers distinct pharmacological properties. It has a higher affinity for the 5-HT2A receptor compared to some other NBOMe derivatives, making it particularly potent .
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-14-15(2)20(24-5)16(12-19(14)23-4)10-11-21-13-17-8-6-7-9-18(17)22-3;/h6-9,12,21H,10-11,13H2,1-5H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXRXNLCFFXKOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)OC)CCNCC2=CC=CC=C2OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)
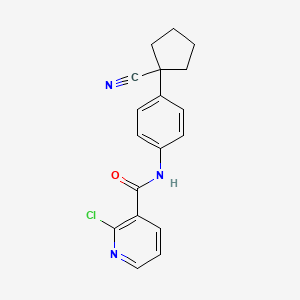
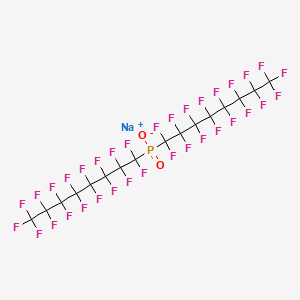




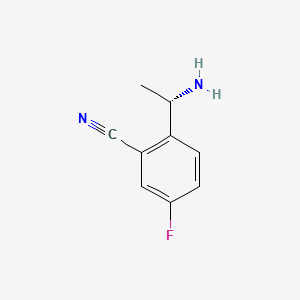
![7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B566141.png)
![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)
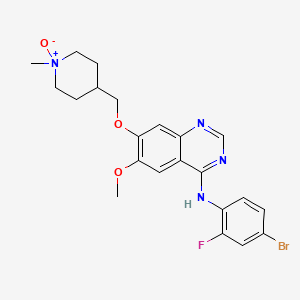

![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B566148.png)
